Oct-7-ynal
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Overview
Description
Oct-7-ynal is an organic compound with the molecular formula C8H12O. It is an aldehyde with a terminal alkyne group, making it a versatile intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both the aldehyde and alkyne functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Oct-7-ynal can be synthesized through various methods, one of which involves the oxidation of oct-7-yn-1-ol. This process typically uses reagents such as oxalyl chloride, dimethyl sulfoxide, and triethylamine in dichloromethane under inert atmosphere conditions . Another method involves the use of sulfur trioxide pyridine complex and dimethyl sulfoxide in dichloromethane .
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the safety and efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form carboxylic acids.
Reduction: It can be reduced to oct-7-yn-1-ol using reducing agents like lithium aluminum hydride.
Substitution: The alkyne group can participate in various substitution reactions, including nucleophilic additions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Catalysts like palladium on carbon for hydrogenation reactions.
Major Products:
Oxidation: Oct-7-ynoic acid.
Reduction: Oct-7-yn-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Oct-7-ynal is used extensively in scientific research due to its reactivity and versatility In chemistry, it serves as an intermediate in the synthesis of complex molecules In biology, it is used in the study of enzyme mechanisms and as a probe for biochemical pathwaysIndustrially, it is used in the production of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of Oct-7-ynal involves its reactivity with various nucleophiles and electrophiles. The aldehyde group can form Schiff bases with amines, while the alkyne group can undergo cycloaddition reactions. These reactions are facilitated by the electron-withdrawing nature of the aldehyde group, which activates the alkyne towards nucleophilic attack .
Comparison with Similar Compounds
Oct-1-ynal: Similar structure but with the alkyne group at a different position.
Hept-6-ynal: One carbon shorter, affecting its reactivity and physical properties.
Non-8-ynal: One carbon longer, with slightly different reactivity.
Uniqueness: Oct-7-ynal is unique due to the specific positioning of its functional groups, which allows for a distinct set of chemical reactions and applications. Its combination of an aldehyde and terminal alkyne makes it particularly valuable in synthetic organic chemistry .
Properties
IUPAC Name |
oct-7-ynal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-2-3-4-5-6-7-8-9/h1,8H,3-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPKOGKYPMWNSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
821-75-0 |
Source
|
Record name | oct-7-ynal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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